2'-Hydroxy-5'-isopropylacetophenone
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Overview
Description
2’-Hydroxy-5’-isopropylacetophenone (CAS No. 1634-36-2) is a research chemical . It is used in resin compositions with substrate or optical filter, solid-state imaging device, and optical sensor devices .
Synthesis Analysis
The compound can be prepared by the reaction of acetyl chloride on 4-isopropylanisole with aluminium chloride in carbon disulfide at room temperature .Molecular Structure Analysis
The molecular formula of 2’-Hydroxy-5’-isopropylacetophenone is C11H14O2 . The molecular weight is 178.23 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 2’-Hydroxy-5’-isopropylacetophenone are not mentioned in the search results, acetophenone, a related compound, has been utilized in the synthesis of many heterocyclic compounds .Physical And Chemical Properties Analysis
The compound has a boiling point of 258℃ and a density of 1.051 . The flash point is 107℃ . The pKa is predicted to be 10.44±0.18 .Scientific Research Applications
Biomedical Applications and Pharmacological Activities
Research has shown that derivatives similar to 2'-Hydroxy-5'-isopropylacetophenone, such as paeonol (2-hydroxy-4-methoxy acetophenone), exhibit a range of pharmacological activities. These activities include antibacterial, anti-inflammatory, antipyretic analgesic, and antioxidant effects. Studies on paeonol derivatives underscore the therapeutic potential of acetophenone derivatives in traditional and modern medicine, highlighting their importance in developing new treatments for various conditions (Wang et al., 2020).
Environmental and Polymer Science
In environmental science, the metabolism and toxicity of structurally related compounds, such as 2-methylpropene, have been explored to understand their effects on ecosystems and human health. These studies provide insights into the metabolic pathways and potential toxicological impacts of acetophenone derivatives, emphasizing the need for sustainable chemical practices and the assessment of environmental risks associated with chemical pollutants (Cornet & Rogiers, 1997).
In polymer science, the unique properties of compounds like poly(N-isopropylacrylamide) have been extensively investigated for biomedical applications, including wound care and skin tissue engineering. These studies highlight the potential of acetophenone derivatives and related compounds in developing advanced materials for medical applications, showcasing their versatility and importance in material science research (Lanzalaco & Armelin, 2017).
Antioxidant Properties and Mechanisms
The antioxidant properties of hydroxycinnamic acids, closely related to the chemical structure of 2'-Hydroxy-5'-isopropylacetophenone, have been reviewed to understand their structure-activity relationships. These studies have elucidated the critical structural features that contribute to the antioxidant activity of these compounds, providing a foundation for designing more potent antioxidant molecules and understanding the mechanisms underlying their health benefits (Razzaghi-Asl et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-(2-hydroxy-5-propan-2-ylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7(2)9-4-5-11(13)10(6-9)8(3)12/h4-7,13H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDUYSKZFFCUOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467198 |
Source
|
Record name | 1-[2-Hydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Hydroxy-5'-isopropylacetophenone | |
CAS RN |
1634-36-2 |
Source
|
Record name | 1-[2-Hydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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